Benzene, 1-(methyl-d3)-2,4-dinitro-
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Description
“Benzene, 1-(methyl-d3)-2,4-dinitro-” seems to be a benzene derivative with a methyl-d3 group and two nitro groups attached. The “d3” in “methyl-d3” indicates that the methyl group contains deuterium (D), an isotope of hydrogen, instead of regular hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this ring would be a methyl-d3 group and two nitro groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the electron-withdrawing nitro groups and the electron-donating methyl group. The presence of deuterium may also affect the rate of reactions due to the kinetic isotope effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of nitro groups could make the compound more reactive, while the presence of deuterium could affect its physical properties such as density .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dinitro-1-(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221042 |
Source
|
Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70786-68-4 |
Source
|
Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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